Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane

Reversed-phase liquid chromatography Stationary phase stability Silica surface modification

Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane (also referred to as DM-CMPES or ECMPS, CAS 99349-00-5 for the pure meta isomer; commonly available as mixed meta/para isomers under CAS 68092-71-7) is a heterobifunctional organosilane coupling agent. Its molecular architecture integrates a Si–Cl group for covalent attachment to hydroxylated surfaces with a benzylic –CH₂Cl group that serves as a latent electrophile for subsequent nucleophilic displacement or Friedel–Crafts chemistry.

Molecular Formula C11H16Cl2Si
Molecular Weight 247.23 g/mol
CAS No. 99349-00-5
Cat. No. B7880932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane
CAS99349-00-5
Molecular FormulaC11H16Cl2Si
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESC[Si](C)(CCC1=CC(=CC=C1)CCl)Cl
InChIInChI=1S/C11H16Cl2Si/c1-14(2,13)7-6-10-4-3-5-11(8-10)9-12/h3-5,8H,6-7,9H2,1-2H3
InChIKeyVJJQWSQPPVXOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane (CAS 99349-00-5): A Bifunctional Organosilane for Controlled Surface Functionalization


Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane (also referred to as DM-CMPES or ECMPS, CAS 99349-00-5 for the pure meta isomer; commonly available as mixed meta/para isomers under CAS 68092-71-7) is a heterobifunctional organosilane coupling agent. Its molecular architecture integrates a Si–Cl group for covalent attachment to hydroxylated surfaces with a benzylic –CH₂Cl group that serves as a latent electrophile for subsequent nucleophilic displacement or Friedel–Crafts chemistry [1]. This dual reactivity distinguishes it from simpler chlorosilanes that lack the pendant benzyl chloride functionality, enabling sequential, chemoselective surface modification strategies in chromatography, polymer grafting, and nanolithography [2].

Heterobifunctional organosilane: Si–Cl surface tethering + benzyl chloride latent electrophile
Enables sequential, chemoselective surface modification on silica, glass, and PDMS
Compatible with surface-initiated ATRP, hypercrosslinked chromatographic phase synthesis, and nanolithography

Why Generic Chlorosilanes Cannot Replace Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane


Replacing Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane with a generic chlorosilane such as chlorodimethylphenethylsilane (CAS 17146-08-6) or (chloromethyl)dimethylphenylsilane (CAS 1833-51-8) fundamentally alters the achievable downstream chemistry. Chlorodimethylphenethylsilane lacks the phenyl-bound chloromethyl group entirely, rendering it incapable of serving as an ATRP initiator or participating in Friedel–Crafts hypercrosslinking reactions that create ultra-stable stationary phases [1]. Conversely, (chloromethyl)dimethylphenylsilane lacks the ethylene spacer and is a monofunctional silane with no Si–Cl bond for surface tethering, limiting it to solution-phase organometallic chemistry . Even within the same subclass, the trichlorosilane analog (CMPES) yields stationary phases with markedly poorer acid stability due to uncontrolled multi-dentate surface bonding that generates silanol defects [2]. These structural differences produce quantifiable performance gaps that generic substitution cannot bridge.

Chlorodimethylphenethylsilane (CAS 17146-08-6) Lacks benzyl chloride group; ATRP initiation and Friedel–Crafts hypercrosslinking not supported.
(Chloromethyl)dimethylphenylsilane (CAS 1833-51-8) No Si–Cl bond for surface tethering; limited to solution-phase chemistry.
CMPES (trichlorosilane analog) Multidentate bonding generates silanol defects; acid stability may be lower than DM-CMPES-based phases.

Quantitative Evidence for Selecting Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane Over its Closest Analogs


Acid Stability of Hypercrosslinked Stationary Phases: DM-CMPES vs. CMPES

Stationary phases constructed from dimethyl-chloromethyl-phenylethylchlorosilane (DM-CMPES) exhibit substantially longer retention factor stability under aggressive acidic conditions compared to those derived from the trichlorosilane analog chloromethyl-phenethyltrichlorosilane (CMPES). This difference is attributed to the monofunctional Si–Cl anchoring group in DM-CMPES, which suppresses silanol generation that otherwise accelerates phase degradation [1]. Under continuous exposure to 5% (v/v) trifluoroacetic acid at 150 °C, the DM-CMPES-based hypercrosslinked (HC) phase retained chromatographic performance markedly longer than a sterically protected octadecylsilane (ODS) phase, and further octyl derivatization (HC-C₈) produced an even more acid-stable variant [1].

Acid Stability
Head-to-head
DM-CMPES-derived HC-C₈ phase retained chromatographic performance longer than conventional ODS and CMPES-based phases under 5% TFA at 150 °C.
Supports extended column lifetime in aggressive acidic HPLC conditions.
Comparative retention factor monitoring; J. Chromatogr. A 2004.
Reversed-phase liquid chromatography Stationary phase stability Silica surface modification

Boiling Point Advantage: ECMPS vs. CMPS for Vacuum Distillation

The monochlorosilane ECMPS (1-(dimethylchlorosilyl)-2-(m,p-chloromethylphenyl)ethane) exhibits a lower boiling point than the trichlorosilane analog CMPS under comparable vacuum conditions, facilitating purification by fractional distillation. Brandow et al. reported ECMPS bp 134–135 °C at 20 mmHg versus CMPS bp 142–144 °C at 15 mmHg [1]. This ~8–10 °C reduction, achieved at a higher pressure (20 vs. 15 mmHg), reflects the lower molecular weight and reduced intermolecular interactions of the dimethyl-substituted silane, enabling cleaner monomer isolation for high-fidelity SAM formation.

Distillation Volatility
Head-to-head
~8–10 °C lower boiling point vs. CMPES
ECMPS: 134–135 °C / 20 mmHg; CMPES: 142–144 °C / 15 mmHg
Facilitates purification by vacuum distillation; supports SAM batch consistency.
Langmuir 2008; direct bp comparison.
Organosilane purification Self-assembled monolayers Nanolithography

ATRP Initiator Capability: Bifunctional Silane vs. Monofunctional Analogs

Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane is explicitly employed as a surface-tethered initiator for atom transfer radical polymerization (ATRP), as documented in the Gelest technical datasheet and the foundational study by von Werne and Patten [1][2]. The benzyl chloride moiety functions as the ATRP initiating site, while the dimethylchlorosilyl group anchors the initiator to hydroxyl-bearing substrates. In contrast, chlorodimethylphenethylsilane (CAS 17146-08-6) completely lacks the benzylic halide required for ATRP initiation, and (chloromethyl)dimethylphenylsilane (CAS 1833-51-8) lacks a surface-tethering Si–Cl bond, restricting it to solution-phase synthesis of small-molecule protecting groups . This functional gap is absolute: among these analogs, only the target compound combines both anchoring and initiation functionality in a single molecular architecture.

ATRP Initiator Function
Class-level
Target compound combines Si–Cl (surface tethering) and benzyl chloride (ATRP initiation) in one molecule; monofunctional analogs lack one or both.
Eliminates multi-step in situ initiator synthesis; enables direct protocol transfer.
Functional architecture comparison; verify grafting density per protocol.
Surface-initiated polymerization Atom transfer radical polymerization (ATRP) Polymer brush synthesis

Optimal Application Scenarios for Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane Based on Comparative Evidence


Ultra-Acid-Stable Reversed-Phase HPLC Columns

Silica-based HPLC stationary phases synthesized via Friedel–Crafts hypercrosslinking of surface-grafted DM-CMPES produce columns that withstand prolonged exposure to 5% TFA at 150 °C—conditions that rapidly degrade conventional ODS and CMPES-derived phases [1]. Laboratories performing high-temperature peptide mapping, glycoprotein analysis, or purification of acid-labile pharmaceuticals benefit from dramatically extended column lifetime and reduced retention time drift, directly lowering cost-per-analysis.

Surface-Initiated ATRP for Dense Polymer Brushes

The compound serves as a drop-in surface ATRP initiator: the dimethylchlorosilyl group tethers to silica, glass, or PDMS substrates, while the benzyl chloride moiety initiates controlled radical polymerization of styrene, methacrylates, or acrylamides [2][3]. This single-molecule initiator approach eliminates the need for multi-step surface functionalization protocols, improves initiator grafting density reproducibility (~3 μmol/m² reactive chlorine achievable), and is compatible with oxygen-tolerant SI-SARA-ATRP conditions for large-scale polymer brush fabrication.

Aromatic Siloxane SAMs for Nanolithography

ECMPS deposits self-assembled monolayers on native oxide silicon wafers that function as imaging layers for deep-UV and electron-beam nanolithography [4]. The lower boiling point (134–135 °C at 20 mmHg) compared to CMPS (142–144 °C at 15 mmHg) simplifies vacuum distillation and reduces oligomer contamination, leading to more reproducible film quality and sub-100-nm feature resolution in patterned metallization processes [4].

Magnetic Nanoparticle Functionalization for Core–Shell Hybrids

Ligand exchange of ((chloromethyl)phenylethyl)dimethylchlorosilane onto γ-Fe₂O₃ nanoparticles yields ATRP-active magnetic cores suitable for grafting PMMA or other functional polymer shells [5]. The bifunctional design enables one-step surface priming of metal oxide nanoparticles, streamlining the synthesis of responsive core–shell hybrids for biomedical separation, catalysis, and environmental remediation.

Application
Selection Property
Validation Focus
Ultra-Acid-Stable HPLC Columns
Monofunctional Si–Cl anchoring for hypercrosslinked phases
Retention stability under TFA/heat
Surface-Initiated ATRP
Bifunctional molecule: tethering + ATRP initiation
Polymer brush grafting density and reproducibility
Aromatic Siloxane SAMs for Nanolithography
Lower boiling point for high-purity distillation
Monolayer quality and resolution in patterning
Magnetic Nanoparticle Functionalization
One-step ligand exchange onto metal oxides
ATRP-active core–shell hybrid synthesis
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